2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone
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Overview
Description
2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone is a complex organic compound that features both an imidazole and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and indole precursors. The imidazole derivative can be synthesized through the condensation of glyoxal with ammonia and acetone, followed by methylation. The indole derivative can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
The key step in the synthesis is the formation of the thioether linkage between the imidazole and indole moieties. This can be achieved by reacting the imidazole derivative with a suitable thiol reagent, followed by coupling with the indole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole and indole rings can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Explored for its use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indole moiety is known to interact with various biological targets, while the imidazole moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-benzo[d]imidazol-2-yl)ethanone
Uniqueness
2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone is unique due to the presence of both an imidazole and an indole moiety, which can confer distinct chemical and biological properties. The combination of these two moieties in a single molecule can result in enhanced bioactivity and specificity compared to similar compounds that contain only one of these moieties.
Properties
IUPAC Name |
2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-9-10(2)18-15(17-9)20-8-14(19)12-7-16-13-6-4-3-5-11(12)13/h3-7,16H,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCHMFPUNVHNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)C2=CNC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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